molecular formula C16H14ClN3O2 B3848324 N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide

N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide

Cat. No.: B3848324
M. Wt: 315.75 g/mol
InChI Key: YBRJHPVHCYTFIZ-YBFXNURJSA-N
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Description

N’-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide is an organic compound with a complex structure that includes both benzylidene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide typically involves the condensation reaction between benzylideneamine and 4-chlorophenylmethylamine in the presence of an oxamide group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzylideneamine: A related compound with similar structural features but lacking the chlorophenyl group.

    N-phenylmethylamine: Another related compound with a different substitution pattern on the benzylidene group.

Uniqueness

N’-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide is unique due to the presence of both benzylidene and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-14-8-6-13(7-9-14)10-18-15(21)16(22)20-19-11-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,21)(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRJHPVHCYTFIZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
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N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
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N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
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N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
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N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide
Reactant of Route 6
N'-[(E)-benzylideneamino]-N-[(4-chlorophenyl)methyl]oxamide

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